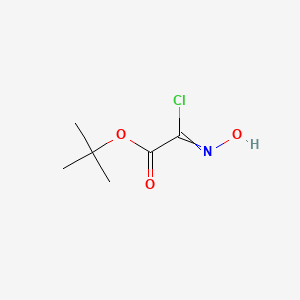

Tert-butyl 2-chloro-2-(hydroxyimino)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

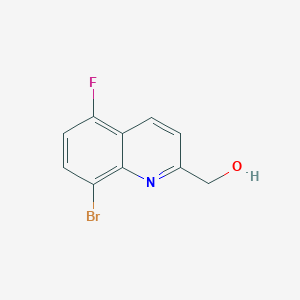

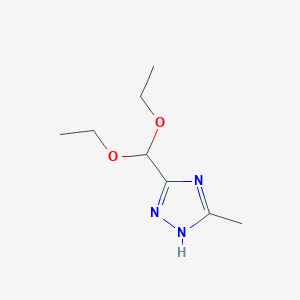

2-クロロ-2-(ヒドロキシイミノ)酢酸tert-ブチルは、合成有機化学において重要な用途を持つ有機化合物です。これはその独特の反応性で知られており、様々な化学製品の合成における中間体として頻繁に使用されます。この化合物の構造には、tert-ブチルエステル基、クロロ置換基、およびヒドロキシイミノ官能基が含まれており、様々な化学反応に汎用性を持たせています。

準備方法

合成ルートと反応条件

2-クロロ-2-(ヒドロキシイミノ)酢酸tert-ブチルの合成は、通常、クロロ酢酸tert-ブチルとヒドロキシルアミン塩酸塩の反応によって行われます。反応は、反応中に生成される塩酸を中和するために、炭酸ナトリウムなどの塩基の存在下で行われます。反応条件は通常、反応の完了を確実にするために、室温で数時間、反応物を撹拌することを伴います。

工業生産方法

工業的な環境では、2-クロロ-2-(ヒドロキシイミノ)酢酸tert-ブチルの生産は、連続フローマイクロリアクターシステムを使用してスケールアップすることができます。これらのシステムは、反応効率の向上、反応条件のより良い制御、および廃棄物発生量の削減などの利点を提供します。 フローマイクロリアクターの使用により、様々な有機化合物へのtert-ブトキシカルボニル基の直接導入が可能になり、プロセスがより持続可能で汎用性が高くなります .

化学反応の分析

反応の種類

2-クロロ-2-(ヒドロキシイミノ)酢酸tert-ブチルは、次のようないくつかの種類の化学反応を起こします。

置換反応: クロロ基は、アミン、アルコール、またはチオールなどの求核剤によって置換することができます。

酸化反応: ヒドロキシイミノ基は、ニトロソまたはニトロ誘導体を形成するように酸化することができます。

還元反応: ヒドロキシイミノ基は、アミンを形成するように還元することができます。

一般的な試薬と条件

置換反応: 一般的な試薬には、アミン、アルコール、チオールなどがあり、多くの場合、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われます。

酸化反応: 過酸化水素または過マンガン酸カリウムなどの試薬が、穏やかな条件下で使用されます。

還元反応: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物

置換反応: 生成物には、様々な官能基のtert-ブチルエステルが含まれます。

酸化反応: 生成物には、ニトロソまたはニトロ誘導体が含まれます。

還元反応: 生成物には、第一級または第二級アミンが含まれます。

科学的研究の応用

2-クロロ-2-(ヒドロキシイミノ)酢酸tert-ブチルは、科学研究において幅広い用途を持っています。

化学: これは、医薬品開発において重要な役割を果たす複素環化合物の合成における中間体として使用されます.

生物学: この化合物は、潜在的な医薬品を含む生物活性分子の合成に使用されます。

医学: これは、抗炎症剤や抗癌剤などの薬効を持つ化合物の合成の前駆体として役立ちます。

作用機序

2-クロロ-2-(ヒドロキシイミノ)酢酸tert-ブチルの作用機序は、様々な求核剤および求電子剤との反応性に関係しています。クロロ基は、置換反応において脱離基として機能し、ヒドロキシイミノ基は、酸化還元反応に関与することができます。関与する分子標的および経路は、化合物の特定の反応および用途によって異なります。

類似化合物の比較

類似化合物

2-クロロ-2-(ヒドロキシイミノ)酢酸エチル: tert-ブチル基ではなくエチルエステル基を持つ類似の構造.

クロロ酢酸tert-ブチル: ヒドロキシイミノ基がなく、特定の種類の反応では反応性が低い.

独自性

2-クロロ-2-(ヒドロキシイミノ)酢酸tert-ブチルは、クロロ基とヒドロキシイミノ基の両方が存在するために、他の多くの化合物には見られない反応性の組み合わせを提供するため、ユニークです。これは、複雑な有機分子の合成における中間体として特に貴重なものとなっています。

類似化合物との比較

Similar Compounds

Ethyl 2-chloro-2-(hydroxyimino)acetate: Similar structure but with an ethyl ester group instead of a tert-butyl group.

tert-Butyl chloroacetate: Lacks the hydroxyimino group, making it less reactive in certain types of reactions.

Uniqueness

Tert-butyl 2-chloro-2-(hydroxyimino)acetate is unique due to the presence of both the chloro and hydroxyimino groups, which provide a combination of reactivity that is not found in many other compounds. This makes it particularly valuable as an intermediate in the synthesis of complex organic molecules.

特性

分子式 |

C6H10ClNO3 |

|---|---|

分子量 |

179.60 g/mol |

IUPAC名 |

tert-butyl 2-chloro-2-hydroxyiminoacetate |

InChI |

InChI=1S/C6H10ClNO3/c1-6(2,3)11-5(9)4(7)8-10/h10H,1-3H3 |

InChIキー |

GPGVRMUHKXYTCJ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)C(=NO)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)phenyl]-4-nitrobenzamide](/img/structure/B11716952.png)

![N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11716955.png)

![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11716963.png)

![(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)

![(3S)-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione](/img/structure/B11717005.png)

![1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B11717011.png)